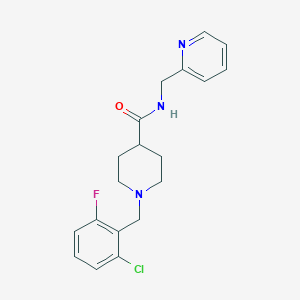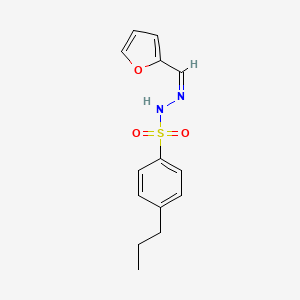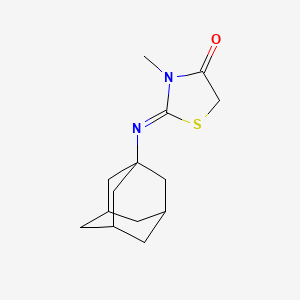
2-(1-adamantylimino)-3-methyl-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-adamantylimino)-3-methyl-1,3-thiazolidin-4-one, commonly known as AdMTZ, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. AdMTZ is a thiazolidinone derivative that has been synthesized through a variety of methods and has been shown to exhibit several biochemical and physiological effects.
作用机制
The mechanism of action of AdMTZ is not fully understood, but it is believed to exert its antitumor activity through the inhibition of tubulin polymerization, which is essential for cell division. AdMTZ has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects:
AdMTZ has been shown to exhibit several biochemical and physiological effects. In addition to its antitumor and anti-Alzheimer's disease activity, AdMTZ has also been shown to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. AdMTZ has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the primary advantages of AdMTZ for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of AdMTZ is its relatively low solubility in water, which may limit its use in some experiments.
未来方向
There are several future directions for AdMTZ research. One potential future direction is the development of AdMTZ derivatives with improved solubility and bioavailability. Another potential future direction is the investigation of AdMTZ as a potential therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of AdMTZ and its potential applications in various scientific fields.
Conclusion:
In conclusion, AdMTZ is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. AdMTZ can be synthesized through several methods and has been shown to exhibit several biochemical and physiological effects. AdMTZ has potential applications as an antitumor and anti-Alzheimer's disease agent, as well as an antibacterial and antioxidant agent. Although AdMTZ has some limitations for lab experiments, there are several future directions for AdMTZ research, including the development of AdMTZ derivatives and the investigation of AdMTZ as a potential therapeutic agent for other diseases.
合成方法
AdMTZ can be synthesized through several methods, including the reaction of 2-aminothiazoline with 1-adamantylisocyanate in the presence of a catalyst, or through the reaction of 2-mercaptobenzothiazole with 1-adamantylisocyanate in the presence of a base. Both of these methods result in the formation of AdMTZ with high yields and purity.
科学研究应用
AdMTZ has been extensively studied for its potential applications in various scientific fields. One of the primary applications of AdMTZ is in the field of medicinal chemistry, where it has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. AdMTZ has also been studied for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
属性
IUPAC Name |
2-(1-adamantylimino)-3-methyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-16-12(17)8-18-13(16)15-14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAZELVXQRKVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC1=NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-hydroxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B4995460.png)
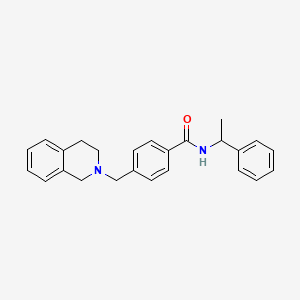
![1-[3-(2,6-dichlorophenoxy)propyl]piperidine oxalate](/img/structure/B4995467.png)

![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4995487.png)
![1,3-dichloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-5-methylbenzene](/img/structure/B4995488.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methyl-N-(2-nitrophenyl)benzenesulfonamide](/img/structure/B4995489.png)

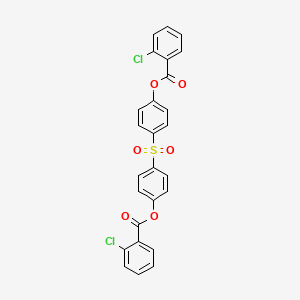
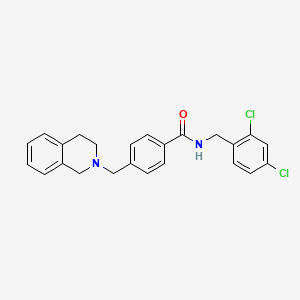
![5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4995521.png)
![4-[3-(4-bromophenyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4995527.png)
